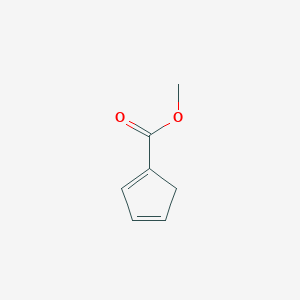
Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenyl group substituted with a fluorine atom and a methylthio group, attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- typically involves multiple steps. One common method includes the following steps:
Fluorination: Introduction of a fluorine atom into the fluorenyl ring.
Thiomethylation: Addition of a methylthio group to the fluorinated fluorenyl compound.
Acetylation: Reaction of the intermediate with acetic anhydride to form the acetamide derivative.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the fluorenyl ring or the acetamide group.
Substitution: The fluorine atom or the methylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorenyl ring.
科学的研究の応用
Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the acetamide moiety may interact with proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)-
- N-2-Fluorenylacetamide
- 2-Acetamidofluorene
Uniqueness
Acetamide, N-(7-fluoro-3-(methylthio)fluoren-2-yl)- is unique due to the presence of both a fluorine atom and a methylthio group on the fluorenyl ring. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
特性
CAS番号 |
16233-02-6 |
|---|---|
分子式 |
C16H14FNOS |
分子量 |
287.4 g/mol |
IUPAC名 |
N-(7-fluoro-3-methylsulfanyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H14FNOS/c1-9(19)18-15-7-11-5-10-6-12(17)3-4-13(10)14(11)8-16(15)20-2/h3-4,6-8H,5H2,1-2H3,(H,18,19) |
InChIキー |
XYMJBIODTOFNGL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


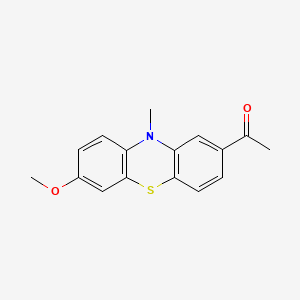
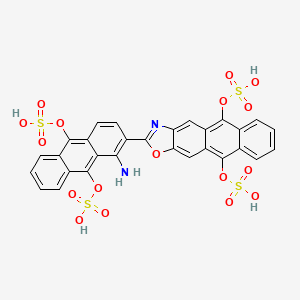
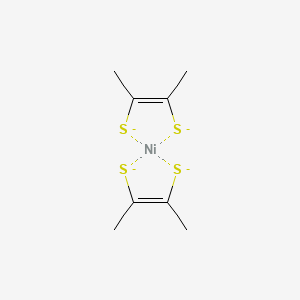
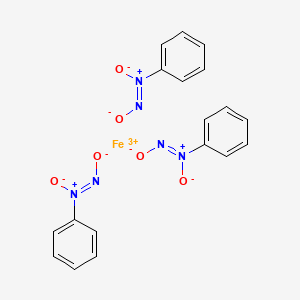
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)

![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
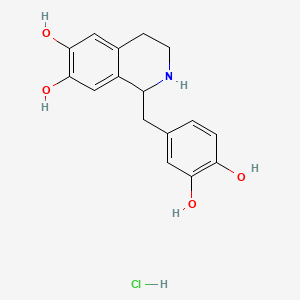
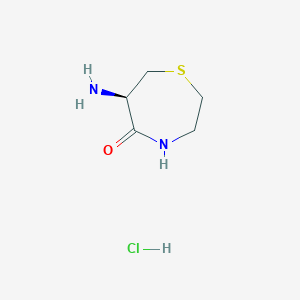
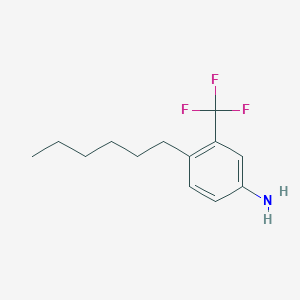
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


